
N-benzyl-2-hydroxy-N-2-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-hydroxy-N-2-pyridinylbenzamide, also known as JNJ-26481585, is a small molecule inhibitor that targets the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is an epigenetic modifier that plays a crucial role in the regulation of gene expression by removing methyl groups from histone proteins. Inhibition of LSD1 has been shown to have potential therapeutic benefits in various diseases, including cancer and neurodegenerative disorders.
作用機序
N-benzyl-2-hydroxy-N-2-pyridinylbenzamide inhibits LSD1 by binding to its active site and preventing the removal of methyl groups from histone proteins. This leads to the accumulation of methylated histones, which alters the chromatin structure and gene expression patterns. The downstream effects of LSD1 inhibition are context-dependent and vary depending on the disease and cell type.
Biochemical and Physiological Effects:
N-benzyl-2-hydroxy-N-2-pyridinylbenzamide has been shown to have several biochemical and physiological effects, including the accumulation of methylated histones, changes in gene expression patterns, and induction of apoptosis in cancer cells. In Alzheimer's disease, N-benzyl-2-hydroxy-N-2-pyridinylbenzamide has been shown to reduce amyloid-beta pathology and improve cognitive function. In schizophrenia, N-benzyl-2-hydroxy-N-2-pyridinylbenzamide has been shown to reduce dopamine hyperactivity and improve behavioral deficits.
実験室実験の利点と制限
N-benzyl-2-hydroxy-N-2-pyridinylbenzamide has several advantages for lab experiments, including its high potency and selectivity for LSD1, which allows for precise modulation of LSD1 activity. However, N-benzyl-2-hydroxy-N-2-pyridinylbenzamide has several limitations, including its poor solubility in aqueous solutions and potential off-target effects at high concentrations.
将来の方向性
There are several future directions for the development and application of N-benzyl-2-hydroxy-N-2-pyridinylbenzamide, including:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Development of more potent and selective LSD1 inhibitors with improved pharmacokinetic properties.
3. Investigation of the downstream effects of LSD1 inhibition in different cell types and disease contexts.
4. Clinical evaluation of N-benzyl-2-hydroxy-N-2-pyridinylbenzamide in cancer, Alzheimer's disease, and schizophrenia.
5. Combination therapy with N-benzyl-2-hydroxy-N-2-pyridinylbenzamide and other epigenetic modifiers or chemotherapeutic agents to enhance therapeutic efficacy.
合成法
The synthesis of N-benzyl-2-hydroxy-N-2-pyridinylbenzamide involves several steps, starting with the reaction of 2-hydroxybenzaldehyde with benzylamine to form N-benzyl-2-hydroxybenzamide. This intermediate is then reacted with 2-bromopyridine to yield N-benzyl-2-hydroxy-N-2-pyridinylbenzamide. The final product is obtained through purification and characterization using various analytical techniques.
科学的研究の応用
N-benzyl-2-hydroxy-N-2-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer, LSD1 is overexpressed in several tumor types and plays a crucial role in tumor growth and metastasis. Inhibition of LSD1 by N-benzyl-2-hydroxy-N-2-pyridinylbenzamide has been shown to have antitumor effects in preclinical models of several cancer types, including acute myeloid leukemia, small cell lung cancer, and neuroblastoma.
In Alzheimer's disease, LSD1 has been implicated in the pathogenesis of the disease by regulating the expression of genes involved in neuronal function and survival. Inhibition of LSD1 by N-benzyl-2-hydroxy-N-2-pyridinylbenzamide has been shown to improve cognitive function and reduce amyloid-beta pathology in preclinical models of Alzheimer's disease.
In schizophrenia, LSD1 has been shown to regulate the expression of genes involved in synaptic plasticity and neuronal activity. Inhibition of LSD1 by N-benzyl-2-hydroxy-N-2-pyridinylbenzamide has been shown to improve behavioral deficits and reduce dopamine hyperactivity in preclinical models of schizophrenia.
特性
IUPAC Name |
N-benzyl-2-hydroxy-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-17-11-5-4-10-16(17)19(23)21(18-12-6-7-13-20-18)14-15-8-2-1-3-9-15/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSIXGDBQUUECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-hydroxy-N-(pyridin-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5882864.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5882874.png)
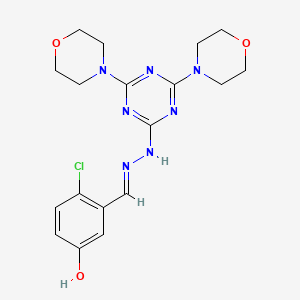

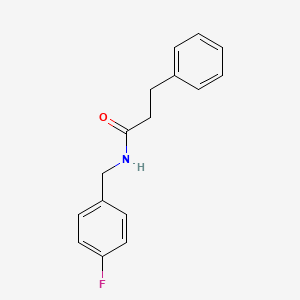
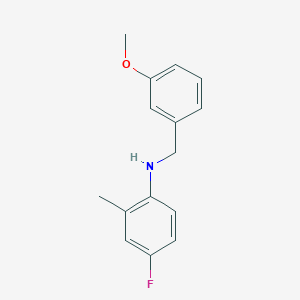
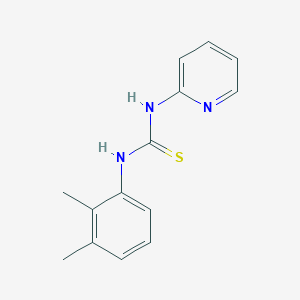
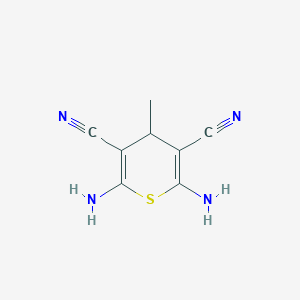
![4-(dimethylamino)benzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5882912.png)
![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5882918.png)

![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882950.png)
![N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)